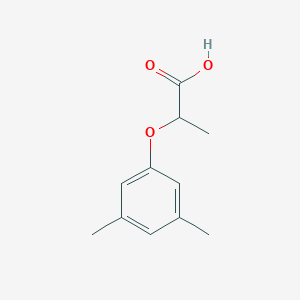

2-(3,5-Dimethylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNTEYLRKTXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390394 | |

| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-57-1 | |

| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(3,5-Dimethylphenoxy)propanoic acid (CAS No. 777-57-1). Due to the limited availability of experimental data for this specific isomer, this document also includes predicted values and data from closely related compounds to offer a comparative context. The guide covers physicochemical properties, general synthetic approaches, spectroscopic analysis principles, and a discussion of the potential biological activities of the broader class of arylpropanoic acids. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a carboxylic acid derivative belonging to the class of aryloxyalkanoic acids. Its structure, featuring a propanoic acid moiety linked to a 3,5-dimethylphenyl group via an ether linkage, suggests potential applications in various fields, including pharmaceuticals and material science. Arylpropanoic acids, in general, are a well-studied class of compounds, with many exhibiting anti-inflammatory properties. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

There is a notable scarcity of experimentally determined quantitative data for this compound in publicly accessible literature. The following tables summarize the available information for the target compound, alongside data for the related isomer, 3-(2,5-dimethylphenoxy)propanoic acid, to provide a comparative perspective.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 777-57-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Synonyms | 2-(3,5-Dimethyl-phenoxy)-propionic acid, AKOS B013842, TIMTEC-BB SBB009315 | [1] |

| Storage | Room Temperature | [1] |

Table 2: Predicted and Experimental Physicochemical Data (with Comparative Isomer)

| Property | This compound (Predicted/Unavailable) | 3-(2,5-dimethylphenoxy)propanoic acid (Experimental/Predicted) | Source |

| Melting Point | Data not available | 108-110 °C | [2] |

| Boiling Point | Data not available | 306.4 ± 27.0 °C (Predicted) | [2] |

| Density | Data not available | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | Data not available | 4.24 ± 0.10 (Predicted) | [2] |

| Water Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure for the synthesis of aryloxypropanoic acids and would require optimization for the specific synthesis of this compound.

Step 1: Deprotonation of 3,5-Dimethylphenol

-

To a solution of 3,5-dimethylphenol in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF) in a round-bottom flask, add an equimolar amount of a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used.

Step 2: Nucleophilic Substitution

-

To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., 10% NaOH).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with a mineral acid (e.g., 1M HCl).

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

References

Unraveling the Molecular Trajectory: A Technical Guide to the Hypothesized Mechanism of Action of 2-(3,5-Dimethylphenoxy)propanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action of 2-(3,5-Dimethylphenoxy)propanoic acid, a member of the aryloxyalkanoic acid chemical class. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural characteristics strongly suggest a primary mode of action as an inhibitor of Acetyl-CoA Carboxylase (ACCase), a pivotal enzyme in the biosynthesis of fatty acids. This mechanism is well-established for a subgroup of aryloxyalkanoic acids known as aryloxyphenoxypropionates, which are widely utilized as selective herbicides. This document will explore the intricacies of the ACCase inhibition pathway, present representative quantitative data from analogous compounds, detail relevant experimental methodologies for investigating this mechanism, and provide visual representations of the pertinent signaling cascades and workflows. The information herein is intended to serve as a foundational resource for researchers investigating this and structurally related compounds.

Introduction: The Aryloxyalkanoic Acid Class

Aryloxyalkanoic acids are a diverse group of organic compounds characterized by an aryloxy group linked to an alkanoic acid. Historically, this class of molecules has been extensively developed as synthetic auxins for herbicidal applications, disrupting normal plant growth processes. However, the structural diversity within this class has led to a range of biological activities. Notably, arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with a mechanism centered on the inhibition of cyclooxygenase (COX) enzymes.[1] Given the structural features of this compound, its primary hypothesized mechanism of action aligns with that of the aryloxyphenoxypropionate herbicides.

Core Hypothesized Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The most probable molecular target for this compound in susceptible organisms, particularly plants, is the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids, a fundamental process for the creation of cell membranes and energy storage.

The Signaling Pathway of ACCase Inhibition

The inhibitory action of aryloxyphenoxypropionates on ACCase disrupts the production of malonyl-CoA, a critical building block for fatty acid chains. This disruption leads to a cascade of cellular events culminating in cell death.

The inhibition of ACCase by aryloxyphenoxypropionates is typically stereospecific, with the R-enantiomer being significantly more active than the S-enantiomer.[4] This specificity arises from the three-dimensional structure of the enzyme's active site. The disruption of fatty acid synthesis halts the production of phospholipids, which are essential for building new cell membranes required for cell growth and division.[3] This ultimately leads to a loss of membrane integrity and cell death.[4]

Quantitative Data for Representative ACCase Inhibitors

| Compound | Target Organism | IC50 (ACCase) | Biological Effect |

| Diclofop-methyl | Avena fatua (Wild Oat) | ~0.2 µM | Potent herbicide |

| Fenoxaprop-ethyl | Digitaria sanguinalis (Crabgrass) | ~0.1 µM | Post-emergence grass control |

| Fluazifop-butyl | Setaria viridis (Green Foxtail) | ~0.3 µM | Selective herbicide |

| Haloxyfop | Zea mays (Maize) | ~0.5 µM | Systemic herbicide |

Note: IC50 values can vary depending on the specific isoform of ACCase and the assay conditions.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action for this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

4.1. In Vitro ACCase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on ACCase activity.

Methodology:

-

Enzyme Source: Isolate ACCase from a susceptible plant species (e.g., wheat germ, maize seedlings) through differential centrifugation and ammonium sulfate precipitation.

-

Assay Principle: The activity of ACCase can be measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, acetyl-CoA, and the purified ACCase enzyme.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding [¹⁴C]NaHCO₃.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Dry the samples to remove unreacted [¹⁴C]NaHCO₃.

-

Quantify the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Whole Plant/Cellular Fatty Acid Synthesis Assay

Objective: To measure the effect of the compound on fatty acid synthesis in a whole-organism or cellular context.

Methodology:

-

System: Use seedlings of a susceptible plant species or a plant cell suspension culture.

-

Assay Principle: Monitor the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into the total fatty acid pool.

-

Procedure:

-

Treat the seedlings or cell cultures with various concentrations of this compound for a defined period.

-

Add [¹⁴C]acetate to the growth medium and incubate for several hours.

-

Harvest the plant tissue or cells.

-

Extract the total lipids using a solvent system (e.g., chloroform:methanol).

-

Saponify the lipids to release the fatty acids.

-

Acidify and extract the fatty acids.

-

Quantify the radioactivity in the fatty acid fraction using a scintillation counter.

-

-

Data Analysis: Determine the effect of the compound on the rate of fatty acid synthesis and calculate the concentration required for 50% inhibition (I50).

Alternative and Secondary Mechanisms

While ACCase inhibition is the most probable primary mechanism of action, it is prudent for researchers to consider other potential targets, especially in non-plant organisms.

-

Cyclooxygenase (COX) Inhibition: Many arylpropionic acids are known NSAIDs that inhibit COX-1 and COX-2, enzymes involved in prostaglandin synthesis.[1] This is a potential mechanism if the compound is investigated for anti-inflammatory properties in mammalian systems.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Some aryloxyalkanoic acids are known to be ligands for PPARs, which are nuclear receptors involved in the regulation of lipid metabolism.

Conclusion

Based on its chemical structure, this compound is hypothesized to function primarily as an inhibitor of Acetyl-CoA Carboxylase, a mechanism well-documented for aryloxyphenoxypropionate herbicides. This guide provides a comprehensive overview of this proposed mechanism, including the relevant signaling pathway, comparative quantitative data, and detailed experimental protocols to facilitate further investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for empirical validation and to explore the potential polypharmacology of this and related molecules. Future studies should focus on direct experimental validation of ACCase inhibition and elucidation of the compound's activity spectrum across different organisms and potential secondary targets.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. wssa.net [wssa.net]

- 4. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

Structure-Activity Relationship of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethylphenoxy)propanoic acid belongs to the class of phenoxypropanoic acid derivatives, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Compounds within this class, particularly those acting as peroxisome proliferator-activated receptor (PPAR) agonists, have been investigated for their therapeutic potential in metabolic disorders such as dyslipidemia and type 2 diabetes.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their role as PPAR modulators. The guide details experimental protocols for assessing their activity and visualizes key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of a phenoxy ring, a propanoic acid moiety, and two methyl groups at the 3 and 5 positions of the phenyl ring. The key pharmacophoric features generally include:

-

An acidic head group (the carboxylic acid) that is crucial for interacting with the ligand-binding domain of target receptors.

-

A linker (the ether oxygen and the ethyl chain) that provides the appropriate spatial orientation.

-

A hydrophobic aromatic ring (the dimethylphenyl group) that engages in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenoxy ring and the propanoic acid chain. The following table summarizes the quantitative structure-activity relationship based on data from analogous phenoxypropanoic acid derivatives acting as PPAR agonists.

| Modification | Position | Substituent | Effect on PPARα Agonist Activity | Effect on PPARγ Agonist Activity | Reference Compound EC50 (nM) |

| Propanoic Acid Moiety | α-position | Methyl | Generally enhances activity | Generally enhances activity | Varies |

| α-position | No substitution | Reduced activity | Reduced activity | Varies | |

| Carboxylic Acid | Esterification | Abolishes or significantly reduces activity | Abolishes or significantly reduces activity | Varies | |

| Carboxylic Acid | Amidation | Abolishes or significantly reduces activity | Abolishes or significantly reduces activity | Varies | |

| Phenoxy Ring | 3,5-positions | Dimethyl | Potent activity observed in analogs | Potent activity observed in analogs | Varies |

| 4-position | Bulky hydrophobic group | Can increase potency and selectivity | Can increase potency and selectivity | Varies | |

| 2-position | Halogen | May increase activity | May increase activity | Varies | |

| - | Replacement with other heterocycles | Can modulate selectivity and potency | Can modulate selectivity and potency | Varies |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its derivatives. Below are key experimental protocols for evaluating their potential as PPAR agonists.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay is fundamental for quantifying the ability of a compound to activate PPAR subtypes.

-

Cell Line: HEK293T or other suitable mammalian cell lines.

-

Plasmids:

-

An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Procedure:

-

Co-transfect the cells with the chimeric receptor and reporter plasmids.

-

After 24 hours, plate the transfected cells into 96-well plates.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as a positive control.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined by fitting the dose-response data to a sigmoidal curve.[2]

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This assay confirms the compound's ability to regulate the expression of known PPAR target genes involved in lipid metabolism.

-

Cell Line: A cell line that endogenously expresses the PPAR subtype of interest, such as the human hepatoma cell line HepG2 for PPARα.

-

Procedure:

-

Culture the cells and treat them with different concentrations of the test compound for a specified period (e.g., 24 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA via reverse transcription.

-

Perform qPCR using primers specific for PPAR target genes (e.g., CD36, CPT1A, MCAD for PPARα) and a housekeeping gene for normalization (e.g., GAPDH).[2]

-

-

Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of PPARα Activation

Caption: PPARα signaling pathway initiated by ligand binding.

Experimental Workflow for SAR Studies

Caption: Workflow for SAR studies of novel compounds.

Conclusion

The structure-activity relationship of this compound and its analogs is a critical area of study for the development of novel therapeutics targeting metabolic diseases. The core pharmacophore, consisting of an acidic head, a linker, and a hydrophobic aromatic ring, provides a robust framework for modification to optimize potency and selectivity. The dimethyl substitution at the 3 and 5 positions of the phenoxy ring appears to be a favorable feature for activity in related compounds. Future research should focus on synthesizing and testing a focused library of derivatives to build a quantitative SAR model specific to this scaffold. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for such investigations, enabling a systematic approach to the discovery of new and improved drug candidates.

References

Spectroscopic Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(3,5-Dimethylphenoxy)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These predictions are derived from the chemical structure and spectroscopic data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~6.6-6.8 | Singlet | 1H | Ar-H (para) |

| ~6.5-6.7 | Singlet | 2H | Ar-H (ortho) |

| ~4.8 | Quartet | 1H | -CH(O)- |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

| ~1.6 | Doublet | 3H | -CH(CH₃)- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175-180 | C=O | -COOH |

| ~158 | C | Ar-C-O |

| ~139 | C | Ar-C-CH₃ |

| ~125 | CH | Ar-CH (para) |

| ~115 | CH | Ar-CH (ortho) |

| ~75 | CH | -CH(O)- |

| ~21 | CH₃ | Ar-CH₃ |

| ~18 | CH₃ | -CH(CH₃)- |

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 2950-3000 | Medium | C-H stretch | Aromatic |

| 2850-2960 | Medium | C-H stretch | Aliphatic |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1600, 1450-1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch | Ether & Carboxylic Acid |

| 1000-1150 | Strong | C-O stretch | Ether |

| 800-900 | Strong | C-H bend | Aromatic (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 121 | [M - CH(CH₃)COOH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A benchtop FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is usually plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.[1]

-

For direct infusion, the solution is introduced into the ion source via a syringe pump at a low flow rate.

-

For GC-MS analysis, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (EI-MS):

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[2]

-

Electron Energy: Typically 70 eV.[2]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular ion and key fragments.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Chiral Properties of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide

Introduction

2-(3,5-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyphenoxypropionate class of compounds. Molecules in this class are of significant interest in the agrochemical and pharmaceutical industries. The presence of a stereocenter at the C-2 position of the propanoic acid moiety means that this compound exists as a pair of enantiomers, designated as (R)-2-(3,5-Dimethylphenoxy)propanoic acid and (S)-2-(3,5-Dimethylphenoxy)propanoic acid. It is well-established that the biological activity of chiral compounds can be highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic or herbicidal effect, while the other may be less active or even exert undesirable effects.[1] This guide provides a comprehensive overview of the chiral properties of this compound, including methods for its synthesis, chiral resolution, and the stereoselective nature of its biological activity, drawing upon data from closely related analogues where specific information for the target compound is not publicly available.

Synthesis of Racemic this compound

The synthesis of racemic this compound typically follows a Williamson ether synthesis pathway. This involves the reaction of 3,5-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Experimental Protocol: Synthesis of Racemic this compound (General Procedure)

A general procedure, adapted from the synthesis of similar aryloxypropanoic acids, is as follows:

-

Formation of the Phenoxide: 3,5-Dimethylphenol is dissolved in a suitable solvent (e.g., toluene, ethanol, or a polar aprotic solvent like DMF). An equimolar amount of a base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the phenol and form the corresponding sodium or potassium 3,5-dimethylphenoxide. The mixture is typically heated to ensure complete salt formation, and any water formed may be removed azeotropically.

-

Nucleophilic Substitution: A racemic 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) is added to the solution of the phenoxide. The reaction mixture is heated to facilitate the SN2 reaction, where the phenoxide displaces the halide to form racemic ethyl 2-(3,5-dimethylphenoxy)propanoate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.

-

Acidification and Isolation: After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate salt. The resulting this compound, which may precipitate out of the aqueous solution, is then isolated by filtration or extraction with an organic solvent, followed by drying and removal of the solvent.

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for evaluating their distinct biological activities. Several methods can be employed for chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation (General Procedure)

-

Column Selection: A chiral stationary phase is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the resolution of acidic chiral compounds.

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is used. The ratio of the solvents is optimized to achieve baseline separation. For acidic compounds, a small amount of a modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.

-

Detection: The separated enantiomers are detected using a UV detector at a wavelength where the compounds exhibit strong absorbance.

-

Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Separation Parameters for an Aryloxyphenoxypropanoic Acid Analog

| Parameter | Value |

| Column | Chiralpak® AD-H |

| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | Hypothetical 8.5 min |

| Retention Time (Enantiomer 2) | Hypothetical 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: The values in this table are illustrative and based on typical separations of related compounds. Actual values for this compound would require experimental determination.

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For carboxylic acids like this compound, enzymatic kinetic resolution is a common approach.

Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)

A general method for the kinetic resolution of racemic 2-aryloxypropanoic acids involves enantioselective esterification catalyzed by a lipase.[3]

-

Reaction Setup: The racemic this compound is dissolved in a suitable organic solvent (e.g., toluene, hexane). An alcohol (e.g., n-butanol) and a lipase (e.g., Candida antarctica lipase B, CALB) are added to the mixture.

-

Enantioselective Esterification: The reaction is stirred at a controlled temperature. The lipase will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as chiral HPLC to determine the enantiomeric excess of the remaining acid and the newly formed ester. The reaction is stopped when an optimal conversion and enantiomeric excess are achieved.

-

Separation: The unreacted carboxylic acid and the ester product are separated by extraction or chromatography. The ester can then be hydrolyzed back to the corresponding enantiomerically enriched carboxylic acid.

Caption: Generalized workflow for enzymatic kinetic resolution.

Table 2: Representative Data for Kinetic Resolution of a 2-Aryloxypropanoic Acid Analog

| Substrate | Catalyst | Alcohol | Yield of Unreacted Acid (%) | ee of Unreacted Acid (%) | Yield of Ester (%) | ee of Ester (%) |

| Racemic 2-phenoxypropanoic acid | CALB | n-Butanol | 48 | >99 (S) | 50 | 96 (R) |

Note: This data is for a related compound and serves as an example of the potential outcome of kinetic resolution.

Absolute Configuration and Optical Rotation

The absolute configuration of the enantiomers is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The direction in which an enantiomer rotates plane-polarized light is determined experimentally using a polarimeter. A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). There is no simple correlation between the (R)/(S) designation and the direction of optical rotation. For many aryloxypropanoic acid herbicides, the (+)-enantiomer corresponds to the (R)-configuration.[1]

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation.

Specific Rotation Data

Biological Activity and Stereoselectivity

Many aryloxyphenoxypropionate compounds exhibit herbicidal activity by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This biological activity is often highly stereoselective.

For most herbicidal aryloxyphenoxypropionates, the (R)-enantiomer is the biologically active form (the eutomer), while the (S)-enantiomer (the distomer) shows significantly lower or no herbicidal activity. This stereoselectivity is attributed to the specific three-dimensional fit of the (R)-enantiomer into the active site of the ACCase enzyme.

Signaling Pathway

The primary mode of action for herbicidal aryloxyphenoxypropionates is the inhibition of ACCase. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, the plant is unable to produce the fatty acids necessary for building cell membranes and for energy storage, ultimately leading to cell death.

Caption: Mechanism of action for (R)-aryloxyphenoxypropionate herbicides.

Biological Activity Data

Quantitative biological activity data (e.g., IC50 values) for the individual enantiomers of this compound are not available in the public literature. However, based on the well-established structure-activity relationships for this class of herbicides, it is highly probable that the (R)-enantiomer is significantly more potent as an ACCase inhibitor than the (S)-enantiomer.

Table 3: Hypothetical Comparative Biological Activity

| Enantiomer | Target | Predicted Activity |

| (R)-2-(3,5-Dimethylphenoxy)propanoic acid | Plant ACCase | High inhibitory activity |

| (S)-2-(3,5-Dimethylphenoxy)propanoic acid | Plant ACCase | Low to negligible inhibitory activity |

Note: This table represents an expected trend based on data for analogous compounds and requires experimental verification for this compound.

Conclusion

The chiral properties of this compound are central to its potential biological activity. While specific quantitative data for this particular molecule are not widely published, established methodologies for the synthesis of the racemate and its resolution into enantiomers are available through analogy with related compounds. The biological activity, particularly herbicidal action, is expected to be highly stereoselective, with the (R)-enantiomer being the active form that inhibits the ACCase enzyme. Further research is needed to fully characterize the specific optical properties and biological potency of the individual enantiomers of this compound. This guide provides a framework for such investigations, based on the current understanding of the broader class of aryloxyphenoxypropionate compounds.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Aryloxyphenoxypropionate herbicides overview and classification

An In-depth Technical Guide to Aryloxyphenoxypropionate Herbicides: Classification, Mode of Action, and Experimental Analysis

Introduction

Aryloxyphenoxypropionates (AOPPs), commonly known as "fops," are a significant class of selective, post-emergence herbicides.[1][2] They are highly effective in controlling annual and perennial grass weeds in a wide range of broad-leaved crops such as soybeans, cotton, and sugar beets.[1][2] First introduced in the 1970s, this chemical family has become a cornerstone of modern weed management due to its high efficacy, crop safety, and relatively low toxicity to non-target organisms.[3][4] This guide provides a comprehensive technical overview of AOPP herbicides, including their classification, mechanism of action, and key experimental methodologies used in their evaluation.

Classification of Aryloxyphenoxypropionate Herbicides

AOPP herbicides belong to the Herbicide Resistance Action Committee (HRAC) Group 1 (WSSA Group 1), which are inhibitors of the enzyme Acetyl-CoA carboxylase (ACCase).[5] Chemically, they are derivatives of phenoxypropionic acid.[1] The basic chemical structure consists of a propionic acid moiety linked to a phenoxy group, which in turn is connected to another aryl group via an ether linkage.

The classification of these herbicides can be understood through their chemical structure, which typically includes a chiral center at the 2-position of the propionate group. The herbicidal activity is almost exclusively associated with the R-enantiomer.[3]

Some of the most common AOPP herbicides include:

A key characteristic of AOPP herbicides is their optical activity. The R(-)-isomer is the biologically active form that effectively inhibits the target enzyme, while the S(+)-isomer is largely inactive.[3]

Physicochemical Properties and Herbicidal Activity

The efficacy of AOPP herbicides is influenced by their physicochemical properties, which determine their absorption, translocation, and metabolism within the plant. Commercial formulations are often esters (e.g., methyl, ethyl, butyl, or propargyl esters) to enhance their absorption through the waxy cuticle of plant leaves.[3] Once absorbed, these esters are rapidly hydrolyzed to their corresponding free acids, which are the active forms that inhibit ACCase.[4]

| Herbicide | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | LogP |

| Clodinafop-propargyl | C₁₇H₁₃ClFNO₄ | 349.7 | 4.0 (at 25 °C) | 3.9 |

| Cyhalofop-butyl | C₂₀H₂₀FNO₄ | 357.4 | 0.69 (at 20 °C) | 4.9 |

| Diclofop-methyl | C₁₆H₁₄Cl₂O₄ | 341.2 | 3.0 (at 22 °C) | 4.6 |

| Fenoxaprop-P-ethyl | C₁₈H₁₆ClNO₅ | 361.8 | 0.9 (at 25 °C) | 4.6 |

| Fluazifop-P-butyl | C₁₉H₂₀F₃NO₄ | 383.4 | 1.1 (at 20 °C) | 4.5 |

| Haloxyfop-P-methyl | C₁₆H₁₃ClF₃NO₄ | 375.7 | 9.08 (at 25 °C) | 4.0 |

| Quizalofop-P-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8 | 0.4 (at 20 °C) | 4.6 |

Note: Data are approximate and can vary with experimental conditions.

Mechanism of Action

The primary mode of action of AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis.[5][6] This reaction involves the conversion of acetyl-CoA to malonyl-CoA.[6] By inhibiting ACCase, AOPP herbicides block the synthesis of fatty acids, which are essential components of cell membranes and for energy storage.[2] This disruption of lipid synthesis leads to a cessation of growth, particularly in meristematic tissues, followed by necrosis and plant death.[3] A secondary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][4]

The selectivity of AOPP herbicides between grasses and broad-leaved plants is due to differences in the structure of their ACCase enzymes. Most broad-leaved plants possess a eukaryotic form of ACCase that is insensitive to these herbicides, whereas grasses have a prokaryotic form that is susceptible.[5]

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay measures the inhibitory effect of AOPP herbicides on the activity of the ACCase enzyme.

a. Enzyme Extraction and Purification:

-

Harvest fresh, young leaf tissue from the target grass species (e.g., Echinochloa crus-galli) grown to the 3-leaf stage.[1]

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 0.01% BSA).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

The supernatant containing the crude enzyme extract can be used directly or further purified using ammonium sulfate precipitation or chromatography.

b. Inhibition Assay (Malachite Green Colorimetric Method): This assay measures the production of ADP, which is proportional to ACCase activity.

-

Prepare a reaction mixture in a 96-well plate containing:

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature (e.g., 34°C) for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding an acid solution (e.g., 3 M HCl).

-

Add a malachite green-molybdate reagent to each well. This reagent forms a colored complex with the inorganic phosphate produced from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percent inhibition for each herbicide concentration relative to the control (no herbicide) and determine the IC₅₀ value (the concentration of herbicide that inhibits 50% of the enzyme activity).

Whole-Plant Herbicidal Activity Assay

This in vivo assay evaluates the efficacy of AOPP herbicides on whole plants under controlled conditions.

a. Plant Growth:

-

Sow seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) and crop species in pots containing a suitable growing medium.

-

Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

b. Herbicide Application:

-

Apply the AOPP herbicide at various dosages (e.g., 0 to 375 g/ha) when the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).[1]

-

Use a laboratory sprayer to ensure uniform application of the herbicide formulation.

c. Evaluation:

-

Visually assess the herbicidal injury (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Determine the fresh or dry weight of the above-ground biomass at the end of the experiment.

-

Calculate the percent inhibition of growth compared to untreated control plants.

-

Determine the GR₅₀ value (the dose of herbicide required to reduce plant growth by 50%).

Conclusion

Aryloxyphenoxypropionate herbicides are a vital tool in modern agriculture for the selective control of grass weeds. Their effectiveness stems from the specific inhibition of the ACCase enzyme, a critical component of fatty acid biosynthesis in susceptible plants. A thorough understanding of their classification, mode of action, and the experimental methods used for their evaluation is essential for the development of new and improved herbicidal solutions and for managing the evolution of herbicide resistance. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of weed science and drug development.

References

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)propanoic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physical properties, a representative synthesis protocol, and places it within the broader context of related compounds' biological activities.

Core Identifiers and Properties

Precise identification and characterization are fundamental in chemical research. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 777-57-1[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(C)C(=O)O)C |

| InChI Key | InChI=1S/C11H14O3/c1-7-4-8(2)6-9(5-7)14-10(3)11(12)13/h4-6,10H,1-3H3,(H,12,13) |

| PubChem CID | While a specific PubChem entry for CAS 777-57-1 was not retrieved, related structures are available. |

| Synonyms | Propanoic acid, 2-(3,5-dimethylphenoxy)- |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Synthesis Methodology

The synthesis of this compound can be achieved through various methods common for the preparation of aryloxyalkanoic acids. The Williamson ether synthesis is a widely employed and reliable method for this purpose. Below is a detailed, representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

This two-step synthesis involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

-

Reagents and Materials:

-

3,5-Dimethylphenol

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment

-

-

Procedure:

-

To a round-bottom flask containing anhydrous acetone, add 3,5-dimethylphenol (1.0 equivalent) and finely ground anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes to form the phenoxide salt.

-

To this mixture, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

-

Reagents and Materials:

-

Ethyl 2-(3,5-dimethylphenoxy)propanoate (from Step 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Standard workup and purification equipment

-

-

Procedure:

-

Dissolve the purified ethyl 2-(3,5-dimethylphenoxy)propanoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v, in excess).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Dry the purified this compound under vacuum.

-

Potential Biological Activity and Experimental Workflows

General Mechanism of Action for Aryloxyalkanoic Acid Herbicides

Many aryloxyalkanoic acids mimic the natural plant hormone auxin (indole-3-acetic acid). At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway involves the perception of the auxin mimic by specific receptor proteins, leading to downstream changes in gene expression that regulate growth.

Caption: Generalized signaling pathway of synthetic auxin herbicides.

Experimental Workflow for Herbicidal Activity Screening

A typical workflow to assess the herbicidal activity of a compound like this compound would involve a series of in vitro and in vivo assays.

Caption: A standard experimental workflow for evaluating herbicidal activity.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(3,5-Dimethylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-(3,5-Dimethylphenoxy)propanoic acid (CAS No. 777-57-1). Due to the limited publicly available data for this specific compound, this guide combines the sparse existing information with established, generalizable experimental protocols relevant to aryloxypropanoic acids. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug substances and products, offering detailed experimental designs for solubility and stability assessments, and a framework for developing a stability-indicating analytical method.

Introduction

This compound is a member of the aryloxypropanoic acid class of compounds. Derivatives of arylpropanoic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties[1]. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity for pharmaceutical use. These parameters critically influence bioavailability, formulation strategies, and shelf-life. This document outlines the known solubility and provides detailed, generalized protocols for determining the comprehensive solubility and stability profiles of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 777-57-1 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Purity | ≥95% | [2] |

| Long-Term Storage | Store in a cool, dry place | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Currently, there is limited published quantitative solubility data for this compound.

Quantitative Solubility Data

A single data point for the solubility of this compound is available from a commercial supplier, as detailed in Table 2. The solvent for this measurement was not specified but is presumed to be aqueous.

Table 2: Quantitative Solubility of this compound

| Solubility (mg/mL) | Molar Solubility (mol/L) | Source |

| 0.364 | 0.00178 | [5] |

Experimental Protocol for Solubility Determination

To establish a comprehensive solubility profile, the following generalized protocol for equilibrium solubility measurement is recommended. This method can be adapted for various solvents (e.g., water, buffers of different pH, organic solvents).

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent.

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility in the original solvent by accounting for the dilution factor.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for determining equilibrium solubility.

Stability Profile

Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[6][7] This helps to elucidate the intrinsic stability of the molecule and identify likely degradation pathways.[7][8]

Protocol 2: Forced Degradation Study

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified period (e.g., several hours).[9]

-

Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60-80°C for a specified period.[9]

-

Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature.[9]

-

Thermal Degradation: Heat the stock solution at 60-80°C.[9]

-

Photolytic Degradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method.

-

The logical relationship of a forced degradation study is depicted in the following diagram.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 777-57-1 2-(3,5-Dimethyl-phenoxy)-propionic acid AKSci 9640AE [aksci.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS:79925-16-9, 2-(4-氰基苯氧基)-2-甲基丙酸-毕得医药 [bidepharm.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers, followed by ester hydrolysis. This protocol is intended to serve as a comprehensive guide for laboratory synthesis.

Quantitative Data

A search for specific experimental data for this compound did not yield comprehensive quantitative results. The following table summarizes the available information and calculated values. Researchers should expect to characterize the final product to determine these properties experimentally.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 777-57-1 |

| Melting Point | Data not available in searched literature. |

| Boiling Point | Data not available in searched literature. |

| Typical Reaction Yield | Data not available in searched literature. |

| Purity | Dependent on purification method. |

| ¹H NMR Data | Data not available in searched literature. |

| ¹³C NMR Data | Data not available in searched literature. |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis to form Ethyl 2-(3,5-Dimethylphenoxy)propanoate.

-

Step 2: Hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

This procedure involves the reaction of 3,5-dimethylphenol with ethyl 2-bromopropionate in the presence of a base.[1][2]

Materials and Reagents:

-

3,5-Dimethylphenol

-

Ethyl 2-bromopropionate

-

Anhydrous potassium carbonate (K₂CO₃), finely ground

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (a sufficient volume to ensure stirring).

-

Stir the resulting suspension at room temperature for approximately 20 minutes.

-

Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.

-

Dissolve the crude product in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can often be used in the next step without further purification.

Step 2: Hydrolysis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

This part of the protocol describes the saponification of the ester to the desired carboxylic acid.[1][3]

Materials and Reagents:

-

Crude Ethyl 2-(3,5-dimethylphenoxy)propanoate from Step 1

-

Ethanol

-

10% aqueous sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-(3,5-dimethylphenoxy)propanoate in ethanol.

-

Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents of NaOH).

-

Heat the mixture to reflux and maintain for 2-4 hours, with stirring. Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities or unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. This will cause the precipitation of the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any residual inorganic salts.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ethyl acetate/hexane mixture) to yield pure this compound.

-

Dry the purified product under vacuum.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the chemical transformations in the synthesis process.

References

Application Notes & Protocols for the Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3,5-Dimethylphenoxy)propanoic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including aryloxyphenoxypropanoic acids and other propanoic acid derivatives.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Accurate and precise analytical methods are crucial for its quantification in research and development, quality control, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust techniques for the analysis of such compounds.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the need for enantiomeric separation.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a common approach for the quantification of aryloxyphenoxypropanoic acids. Chiral HPLC can be used for the separation of enantiomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly useful for the analysis of volatile compounds or those that can be derivatized to become volatile. Derivatization is often required for carboxylic acids to improve their chromatographic behavior.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described, based on data from analogous compounds. These values should be considered as a general guideline, and specific method validation is required for any new application.

| Parameter | HPLC-UV | GC-MS |

| Linearity (r²) | > 0.999 | > 0.995 |

| Precision (RSD%) | < 2% | < 5% |

| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Principle

The compound is separated on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water containing an acidic modifier. Detection is performed using a UV detector at a wavelength determined by the compound's UV absorption maximum.

4.1.2. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

4.1.3. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

4.1.4. Preparation of Solutions

-

Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

4.1.5. Sample Preparation

-

For Drug Substance: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

-

For Biological Matrices: A sample extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), will be necessary to remove interfering substances.

4.1.6. Chromatographic Conditions

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined (e.g., 220 nm)

-

Run Time: Approximately 10 minutes

4.1.7. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a GC-MS method for the analysis of this compound, which includes a derivatization step.

4.2.1. Principle

The carboxylic acid group of the analyte is derivatized (e.g., methylation) to increase its volatility and thermal stability. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, providing high selectivity and sensitivity.

4.2.2. Materials and Reagents

-

This compound reference standard

-

Derivatization agent (e.g., Diazomethane, Trimethylsilyldiazomethane, or BF₃/Methanol)

-

Solvents (e.g., Dichloromethane, Ethyl acetate, Hexane - GC grade)

-

Internal Standard (e.g., a structurally similar compound not present in the sample)

-

Anhydrous sodium sulfate

-

GC vials and inserts

4.2.3. Instrumentation

-

Gas chromatograph with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass spectrometer detector (e.g., single quadrupole or ion trap).

-

Data acquisition and processing software.

4.2.4. Sample Preparation and Derivatization

-

Extraction: Extract the analyte from the sample matrix using an appropriate solvent. For aqueous samples, acidify the sample to pH < 2 before extraction with an organic solvent.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the residue in a suitable solvent and add the derivatization agent. Follow the specific reaction conditions (e.g., time, temperature) for the chosen agent.

-

Final Preparation: After the reaction is complete, neutralize any excess reagent if necessary and adjust the final volume. Transfer to a GC vial for analysis.

4.2.5. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

4.2.6. Data Analysis

Identify the analyte based on its retention time and mass spectrum. For quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve prepared with derivatized standards.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

HPLC Method Logic

The following diagram outlines the logical steps and decisions in developing and running an HPLC analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(3,5-Dimethylphenoxy)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound of interest in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, selectivity, and reproducibility.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of organic solvent and water with an acidic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic modifier in the mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Quantification is achieved by UV detection at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[1]

-

Reagents:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a suitable solvent such as acetonitrile or methanol.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

-

2. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be further optimized for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |

| Gradient | Isocratic or Gradient elution can be used. A starting point could be 50:50 (v/v).[1] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 10 µL |

| Detector | UV at 225 nm[1] |

3. Sample Preparation

The sample preparation will vary depending on the matrix.

-

For pure substance/formulations:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.[6]

-

-

For complex matrices (e.g., biological fluids, soil):

4. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-